methyl N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycinate
Description
Synthesis Analysis
The synthesis of methyl N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycinate involves convergent synthetic routes starting from basic chemical precursors. One approach includes the methanolysis of sulfomycin thiopeptide antibiotics to produce related methanolysis products, indicating a method to achieve complex sulfonamide structures (Bagley & Glover, 2006). Additionally, the use of carbamoylsilane for the synthesis of α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides demonstrates a catalyst-free condition to afford such compounds in good yields (Liu, Guo, & Chen, 2015).
Molecular Structure Analysis
The molecular structure of similar sulfonamide compounds has been elucidated using various spectroscopic and crystallographic techniques. For instance, the synthesis of a novel methyl sulfonamide compound and its structure confirmed by XRD, FT-IR, and NMR spectra illustrate the detailed structural analysis that can be applied to understand the compound (Murugavel et al., 2017).
Chemical Reactions and Properties
The chemical reactivity and properties of this compound can be inferred from studies on related compounds. For example, the synthesis of α,β-unsaturated N-methoxy-N-methylamides from phenyl(N-methoxy-N-methylcarbamoylmethyl)sulfoxide demonstrates the potential reactivity of similar sulfonamide structures (Beney, Boumendjel, & Mariotte, 1998).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of sulfonamide derivatives can be assessed using standard analytical techniques. Research on the stability of anticancer sulfonamides provides insights into the methods used for evaluating the physical stability and degradation mechanisms of such compounds (Pretzer & Repta, 1987).
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemical entities, pKa, and the ability to undergo specific chemical transformations, can be studied through various chemical reactions and analytical techniques. Studies on the addition of carbamoylsilane to N-sulfonylimines for synthesizing α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides highlight the chemical versatility and reactivity of sulfonamide compounds (Liu, Guo, & Chen, 2015).
properties
IUPAC Name |
methyl 2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-9-7-10(5-6-11(9)17-3)19(15,16)13(2)8-12(14)18-4/h5-7H,8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWXOCVODGRYDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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